4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

Lipophilicity LogP Physicochemical Differentiation

Researchers face high-risk decisions when substituting uncharacterized phthalazine analogs based on assumed functional interchangeability. This compound provides a precise, high-logP (predicted ~6.06) tool to quantify the impact of the 3-trifluoromethyl group on target engagement. - Eliminates confounding variables for SAR studies comparing -CF3 vs. -Cl or -H substituents. - Serves as a singleton for broad-panel kinase profiling to establish a unique selectivity fingerprint. - Enables metabolic stability benchmarking against des-CF3 analogs in human liver microsome assays.

Molecular Formula C21H14F3N3
Molecular Weight 365.4 g/mol
Cat. No. B12125903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
Molecular FormulaC21H14F3N3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-18-12-5-4-11-17(18)19(26-27-20)14-7-2-1-3-8-14/h1-13H,(H,25,27)
InChIKeyKNYVGNRPDDBAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine – Baseline Overview


4-Phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a synthetic heterocyclic compound belonging to the phthalazine class, characterized by a fused bicyclic core with nitrogen atoms at positions 2 and 3, a phenyl substituent at the 4-position, and an aniline moiety bearing a meta-trifluoromethyl group at the 1-amino position. Based on a comprehensive search of the published literature (including patents, peer-reviewed articles, and bioactivity databases such as PubChem, ChEMBL, and BindingDB), no quantitative in vitro or in vivo biological activity data, nor any direct head-to-head pharmacological comparisons with close structural analogs, could be located for this specific chemical entity. Available information is limited to physicochemical property predictions derived from computational platforms (e.g., ZINC) and general compound descriptions from vendor catalogs [1].

Why Close Analogs of 4-Phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine Are Not Interchangeable


The assumption of functional interchangeability among structurally similar phthalazine derivatives is unsupported and potentially misleading for scientific procurement. Within this chemical class, even minor substituent modifications (e.g., replacing a 4-phenyl with a 4-methyl group, or a 3-chloro with a 3-trifluoromethyl moiety) are known to cause profound shifts in molecular target engagement, selectivity, and potency. For instance, a systematic SAR exploration of N-substituted-4-phenylphthalazin-1-amines identified a set of VEGFR-2 inhibitors with IC50 values spanning over 68-fold (0.14 µM to 9.54 µM) depending solely on the nature of the N-substituent [1][2]. Similarly, the established PDE5 inhibitor MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine) demonstrates target-specific activity, while an analog with a 4-methyl group exhibits entirely different biological profiles . The specific impact of the 3-trifluoromethyl group on target selectivity, potency, and off-target profile for the 4-phenylphthalazin-1-amine scaffold remains unquantified, making any substitution based on analog data a high-risk, scientifically unsupported decision.

Differential Evidence Against Closest Structural Comparators


Lipophilicity Shift from Trifluoromethyl Substitution

The presence of the meta-trifluoromethyl substituent on the N-phenyl ring confers a marked increase in lipophilicity. The predicted partition coefficient (logP) for 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is 6.059 [1]. In contrast, the direct des-trifluoromethyl analog, N,4-diphenylphthalazin-1-amine, is computationally predicted to have a logP of approximately 4.5 [2]. This represents a >30-fold increase in the octanol-water partition coefficient, which is a critical differentiator for membrane permeability, tissue distribution, and non-specific protein binding in any assay development context.

Lipophilicity LogP Physicochemical Differentiation

Research Application Scenarios


Lipophilicity-Driven SAR Probing

The high predicted logP of ~6.06 for the trifluoromethyl analog compared to ~4.5 for the des-CF3 congener makes this compound a precise tool for investigating the contribution of lipophilic bulk to biological activity in phthalazine-based inhibitor programs [1]. It serves as a molecular probe to extrapolate the influence of this substituent on membrane permeability and target engagement without confounding variables from other structural changes.

PDE5-Selective Inhibitor Design Scaffold

Given the established PDE5 target prediction for this compound class and the known inhibitory activity of the closely related MY-5445, 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a logical comparator compound for SAR studies aiming to map the effects of replacing a 3-chloro group with a more electronegative and lipophilic trifluoromethyl moiety on enzyme potency, cellular selectivity, and anti-proliferative activity in PDE5-expressing cancer cell lines .

Kinase Polypharmacology Profiling

Phthalazine-based scaffolds, including the N-substituted-4-phenylphthalazin-1-amine core, are privileged structures for ATP-competitive kinase inhibition. The proprietary 4-phenyl and 3-trifluoromethyl substitution pattern in this compound provides a unique pharmacophore not explored in known VEGFR-2 or JAK1 inhibitor programs [2][3]. This makes the compound a valuable singleton for broad-panel kinase profiling to identify its unique selectivity fingerprint, which may differ from its des-CF3 and chloro-substituted counterparts.

Metabolic Stability Reference Control

The metabolic stability conferred by a trifluoromethyl group is well-established. This compound can be used as a reference standard in the retrospective analysis of metabolic stability assays, such as human liver microsome incubations, to benchmark the oxidative metabolism of earlier-generation, less stable analogs lacking this stabilizing moiety [4]. Its in vitro half-life and intrinsic clearance can be quantitatively compared with historical data from related chloro- or unsubstituted-phenyl phthalazines.

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